molecular formula C6H9BrNO4PS B14905294 (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid

(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid

Cat. No.: B14905294
M. Wt: 302.09 g/mol
InChI Key: KHJKVCKUZILZPS-UHFFFAOYSA-N
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Description

(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phosphonic acid group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.

    Industry: The compound can be used in the production of specialty chemicals, including catalysts, corrosion inhibitors, and flame retardants.

Mechanism of Action

The mechanism of action of (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylthiazole: Lacks the phosphonic acid group, making it less versatile in biological applications.

    2-Methylthiazol-4-yl)methoxy)methyl)phosphonic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid ethyl ester: The ester form may have different solubility and reactivity compared to the acid form.

Uniqueness

The presence of both the bromine atom and the phosphonic acid group in (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid makes it unique. The bromine atom provides a reactive site for further functionalization, while the phosphonic acid group enhances its ability to interact with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H9BrNO4PS

Molecular Weight

302.09 g/mol

IUPAC Name

(5-bromo-2-methyl-1,3-thiazol-4-yl)methoxymethylphosphonic acid

InChI

InChI=1S/C6H9BrNO4PS/c1-4-8-5(6(7)14-4)2-12-3-13(9,10)11/h2-3H2,1H3,(H2,9,10,11)

InChI Key

KHJKVCKUZILZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)COCP(=O)(O)O

Origin of Product

United States

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